N,N'-(phenylmethanediyl)bisprop-2-enamide
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Overview
Description
N,N’-(phenylmethanediyl)bisprop-2-enamide is an organic compound with the formula C10H10N2O2. It is a colorless solid that is used as a crosslinking agent in various polymerization processes. This compound is known for its ability to form highly crosslinked gels, which are useful in a variety of applications, including adhesives, paints, and superabsorbents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(phenylmethanediyl)bisprop-2-enamide can be synthesized through the reaction of acrylamide with an aqueous solution of formaldehyde in the presence of copper (I) chloride as a polymerization inhibitor and sulfuric acid as a catalyst. The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acid to give N,N’-(phenylmethanediyl)bisprop-2-enamide . Another method involves using acrylamide and paraformaldehyde in 1,2-dichloroethane, which upon heating, forms a clear solution from which the compound crystallizes .
Industrial Production Methods
In industrial settings, the production of N,N’-(phenylmethanediyl)bisprop-2-enamide typically involves the use of acrylonitrile and formaldehyde in aqueous media. The crude product is then purified by recrystallization using acetone/water .
Chemical Reactions Analysis
Types of Reactions
N,N’-(phenylmethanediyl)bisprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation and Reduction:
Cycloaddition: As a bifunctional electron-poor dienophile, it reacts with electron-rich dienes in Diels–Alder reactions to form norbornene adducts.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-(phenylmethanediyl)bisprop-2-enamide include formaldehyde, acrylamide, and various nucleophiles. Reaction conditions often involve acidic or basic environments, depending on the desired product .
Major Products
The major products formed from the reactions of N,N’-(phenylmethanediyl)bisprop-2-enamide include crosslinked polymers and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N’-(phenylmethanediyl)bisprop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N,N’-(phenylmethanediyl)bisprop-2-enamide exerts its effects involves its ability to form crosslinked networks. The compound’s vinyl groups react with various nucleophiles, leading to the formation of stable, crosslinked structures. These networks can trap other molecules, making the compound useful in applications such as drug delivery and enhanced oil recovery .
Comparison with Similar Compounds
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(benzamides): These compounds are similar in structure but differ in their specific applications and reactivity.
N,N’-(1,2-dihydroxy-1,2-ethanediyl)bis(acrylamide): This compound has similar crosslinking properties but is used in different industrial applications.
Uniqueness
N,N’-(phenylmethanediyl)bisprop-2-enamide is unique due to its specific reactivity with nucleophiles and its ability to form highly crosslinked gels. This makes it particularly useful in applications requiring stable, crosslinked networks, such as in adhesives, paints, and enhanced oil recovery .
Properties
CAS No. |
6362-83-0 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-[phenyl-(prop-2-enoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C13H14N2O2/c1-3-11(16)14-13(15-12(17)4-2)10-8-6-5-7-9-10/h3-9,13H,1-2H2,(H,14,16)(H,15,17) |
InChI Key |
IZMLACJTYRPMBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC=C1)NC(=O)C=C |
Origin of Product |
United States |
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